1-Methyl-1H-1,2,3-benzotriazol-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

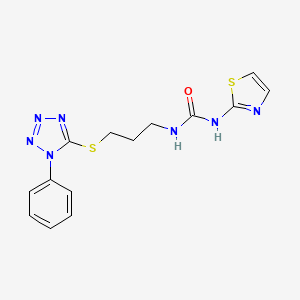

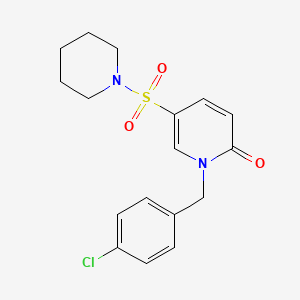

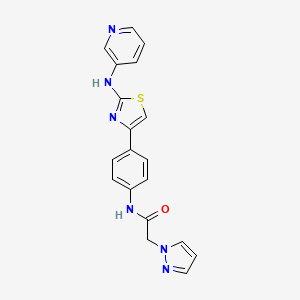

1-Methyl-1H-1,2,3-benzotriazol-4-amine is a heterocyclic compound . It is a part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringCn1nnc2c(N)cccc12 . The InChI representation is 1S/C7H8N4/c1-11-6-4-2-3-5(8)7(6)9-10-11/h2-4H,8H2,1H3 . Physical And Chemical Properties Analysis

This compound is a solid . Its empirical formula is C7H8N4 and it has a molecular weight of 148.17 .Wissenschaftliche Forschungsanwendungen

Occurrence and Removal in Wastewater

1-Methyl-1H-1,2,3-benzotriazol-4-amine, as part of the benzotriazole (BTri) family, is utilized as a corrosion inhibitor in industrial applications, including dishwashing agents and deicing fluids. Studies have shown that BTri and its derivatives are persistent pollutants in wastewater and surface waters, challenging to eliminate through conventional treatment methods. Research indicates that benzotriazoles are not efficiently removed in wastewater treatment plants, leading to their presence in effluents and subsequently in surface and drinking waters. Advanced filtration methods, such as activated carbon filtration and ozonation, have been suggested to enhance the removal of these compounds from water sources (Reemtsma et al., 2010).

Biotransformation in Wastewater Treatment

Further research into the biotransformation of benzotriazoles in activated sludge has identified several degradation pathways and transformation products, highlighting the complexity of biological degradation mechanisms for these compounds. This research is critical for understanding how benzotriazoles and their derivatives, including this compound, behave in biological wastewater treatment processes and the environment (Huntscha et al., 2014).

Antimicrobial and Cytotoxic Activities

Some derivatives of this compound have been synthesized and evaluated for their antimicrobial and cytotoxic properties. These studies aim to explore the potential of benzotriazole derivatives in medical applications, such as developing new antimicrobial agents and cancer therapeutics. For instance, novel azetidine-2-one derivatives of 1H-benzimidazole, related to this compound, have shown promising antibacterial activity and cytotoxicity against certain cancer cell lines, indicating their potential in drug development (Noolvi et al., 2014).

Corrosion Inhibition

The primary application of this compound is as a corrosion inhibitor, especially for protecting metals in acidic environments. Research has focused on understanding how benzotriazole derivatives, including this compound, can be used to prevent metal corrosion, optimizing their application in industrial processes to extend the lifespan of metal components and structures. Studies have demonstrated the effectiveness of these compounds in significantly reducing corrosion rates in various acidic media (Tamil Selvi et al., 2003).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-methylbenzotriazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-11-6-4-2-3-5(8)7(6)9-10-11/h2-4H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQOPKUFXAXHGRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC(=C2N=N1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((4-bromobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2863351.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2863355.png)

![1-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2863356.png)

![1-(4-Chlorophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2863362.png)

![4-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2863367.png)

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2863371.png)